4-Ethyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“4-Ethyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is known for its wide range of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, they can react with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of the sulfur atom contributes to their relatively good liposolubility .
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can be synthesized through various chemical reactions involving hydrazonoyl halides . These compounds have wide biological properties and chemical reactivities, making them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. They are characterized by good liposolubility, which is most likely attributed to the presence of the sulfur atom .
properties
IUPAC Name |
4-ethylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBEYPYNVGYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2,3-thiadiazole-5-carboxamide |
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